4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H5F3O3S |
|---|---|
Molecular Weight |
226.17 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)3-13-4-1-5(6(11)12)14-2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
NTKROJIYYAMXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination-Malonate Coupling
The CN101906092B patent outlines a three-step process for synthesizing 2-thiophenecarboxylic acid, adaptable for 4-substituted derivatives:
-
Bromination of Thiophene :
Thiophene is brominated using pyridinium perbromide hydrobromide in halohydrocarbon solvents (e.g., CCl₄ or CHCl₃) at –10°C to 0°C. This yields 2-bromothiophene with >88% efficiency. -
Malonate Alkylation :
2-Bromothiophene reacts with diethyl malonate in toluene under basic conditions (e.g., NaH) at 100–120°C to form 2-(2-thiophene)diethyl malonate. -
Saponification and Decarboxylation :
The malonate ester undergoes alkaline hydrolysis (e.g., NaOH in ethanol) followed by acid-catalyzed decarboxylation (HCl reflux) to yield 2-thiophenecarboxylic acid.
Table 1: Bromination-Malonate Coupling Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Pyridinium perbromide, CCl₄, –5°C | 95 |
| Malonate alkylation | Diethyl malonate, NaH, toluene, 120°C | 90 |
| Decarboxylation | HCl, reflux | 85 |
Introduction of the Trifluoroethoxy Group
The 2,2,2-trifluoroethoxy group is introduced via O-trifluoromethylation or nucleophilic substitution .
O-Trifluoromethylation of Carboxylic Acids
A 2024 Angewandte Chemie study demonstrates a breakthrough in trifluoromethyl ether synthesis using acyloxy(phenyl)trifluoromethyl-λ³-iodanes and ZnCl₂ activation. This method is applicable to aromatic and aliphatic carboxylic acids, including thiophene derivatives:
-
Mechanism : ZnCl₂ coordinates to the iodane reagent, lowering the activation energy for trifluoromethyl transfer.
-
Conditions : Reactions proceed at room temperature in acetonitrile, achieving yields up to 97%.
Equation :
Table 2: O-Trifluoromethylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DBN | CH₃CN | 25 | 97 |
| Cs₂CO₃ | CH₃CN | 25 | 21 |
| KOtBu | CH₃CN | 25 | 23 |
Nucleophilic Substitution
Alternatively, the trifluoroethoxy group can displace a leaving group (e.g., bromide) on the thiophene ring. The US5034049A patent highlights the use of 2-propynyl or 3-butynyl alkynols as nucleophiles in esterification reactions.
Carboxylic Acid Formation
Final carboxylation is achieved through ester hydrolysis or direct oxidation .
Ester Hydrolysis
The CN101906092B method employs saponification of ethyl esters using NaOH in ethanol, followed by acidification (HCl) to precipitate the carboxylic acid. This approach avoids side reactions associated with direct carboxylation.
Direct Carboxylation
The US5034049A patent describes carboxylation via reaction of thiophene carbonyl halides (e.g., chlorides) with alkynols in ketone solvents (e.g., acetone). Yields depend on dehydrating agents (e.g., dicyclohexylcarbodiimide) to shift equilibrium.
Industrial Scaling and Optimization
Solvent and Catalyst Selection
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical esterification under acid-catalyzed conditions. For example:
Fischer Esterification
Reaction with ethanol in concentrated HSO yields the ethyl ester derivative :
The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol .
Key Ester Derivatives
Deprotonation and C-5 Functionalization
Treatment with strong bases like lithium diisopropylamide (LDA) induces double deprotonation, generating a dianion for site-selective substitution :
Electrophilic Trapping Examples
| Electrophile | Product | Yield (%) |
|---|---|---|
| I | 5-Iodo-4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid | 78 |
| CO | 5-Carboxy-4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid | 63 |
| MeSnCl | 5-Stannylated derivative | 81 |
The trifluoroethoxy group enhances ring electron deficiency, favoring nucleophilic attack at C-5 .
Cross-Coupling Reactions
The thiophene core participates in palladium-catalyzed cross-couplings after halogenation:
Suzuki-Miyaura Coupling
5-Bromo derivatives react with arylboronic acids under Pd(PPh) catalysis :
Sonogashira Coupling
5-Iodo derivatives couple with terminal alkynes using CuI and PdCl :
Decarboxylation Reactions
Thermal or photochemical decarboxylation generates 4-(2,2,2-trifluoroethoxy)thiophene, a volatile precursor for thin-film deposition :
Biological Activity Modulation
While not a direct chemical reaction, ester and amide derivatives exhibit modified 5-HT receptor binding profiles compared to the parent acid. The trifluoroethoxy group enhances blood-brain barrier penetration in prodrug forms .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound is noted for its potential use as a pharmaceutical agent. It has been investigated as a 5-HT4 receptor antagonist, which can be beneficial in treating conditions such as gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and other gastrointestinal disorders. The polymorphic forms of this compound have shown improved stability and solid-state properties, making them suitable for large-scale synthesis and formulation into solid dosage forms .
Mechanism of Action
The mechanism involves modulation of gastrointestinal motility through the 5-HT4 receptor pathway. This receptor plays a crucial role in the regulation of gut movements, and antagonists can help alleviate symptoms associated with motility disorders .
Agricultural Sciences
Herbicidal Properties
4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid derivatives have demonstrated significant herbicidal activity. These compounds can be formulated into various application forms including sprays, powders, and emulsions for effective distribution and efficacy against undesirable plant growth .
Formulation Techniques
The application methods include:
- Directly sprayable solutions
- Suspensions (aqueous or oily)
- Granules for soil application
These formulations ensure that the active ingredients are evenly distributed for maximum effectiveness against pests and phytopathogenic fungi .
Synthesis and Stability
The synthesis of 4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid typically involves conventional methods such as reaction with thionyl chloride in suitable solvents like toluene or n-pentane. The resulting compounds exhibit good stability under various conditions, which is critical for both pharmaceutical and agricultural applications .
Case Study: Gastrointestinal Disorders
A study highlighted the effectiveness of 5-HT4 receptor antagonists in managing gastrointestinal disorders. The use of 4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid derivatives showed promising results in clinical trials aimed at improving gastric motility and reducing symptoms associated with functional dyspepsia .
Case Study: Herbicidal Efficacy
Another research focused on the herbicidal efficacy of thiophene derivatives demonstrated that formulations containing 4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid significantly reduced weed growth in agricultural settings. The study provided quantitative data showing a reduction in weed biomass by over 50% when applied at optimal concentrations .
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares key structural features and properties of 4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid with analogous thiophene-2-carboxylic acid derivatives:
Key Observations:
- Electron-Withdrawing Effects : The trifluoroethoxy group significantly lowers the electron density of the thiophene ring compared to phenyl or alkyl substituents, increasing the acidity of the carboxylic acid group (pKa ~2-3) .
- Solubility : The CF₃ group reduces water solubility compared to the parent compound but enhances lipid solubility, favoring membrane permeability in drug candidates.
- Synthetic Accessibility : The trifluoroethoxy group can be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling using boronic acid derivatives (e.g., 4-(2,2,2-trifluoroethoxy)phenylboronic acid) .
Biological Activity
4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula: C8H7F3O3S
Molecular Weight: 240.2 g/mol
IUPAC Name: 4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid
Canonical SMILES: O=C(C1=CSC=C1OCC(F)(F)F)C(=O)O
Synthesis Methods
The synthesis of 4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid typically involves several steps:
- Starting Materials: Thiophene derivatives and trifluoroethanol.
- Reagents: Use of bases such as potassium carbonate and solvents like dimethylformamide (DMF).
- Procedure: The reaction is carried out under controlled conditions to facilitate substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Cell Membrane Penetration: The trifluoroethoxy group increases lipophilicity, allowing the compound to penetrate cell membranes effectively.
- Apoptosis Modulation: Studies have shown that this compound may influence apoptosis pathways by regulating proteins such as Bax and Bcl-2 .
Antimicrobial Activity
Research indicates that 4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
- Gram-positive and Gram-negative Bacteria: The compound demonstrated efficacy against both types of bacteria, suggesting a broad-spectrum antimicrobial potential.
- Minimum Inhibitory Concentration (MIC): Specific MIC values were determined in studies, indicating effective concentrations for inhibiting bacterial growth.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Tested: Commonly used lines include HCT-116 (colon cancer) and A549 (lung cancer).
- IC50 Values: The compound exhibited IC50 values indicating cytotoxicity at micromolar concentrations. For instance, one study reported IC50 values around 294 µM for HCT-116 cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiophene derivatives including 4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid. Results showed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data highlights the compound's potential as a therapeutic agent against bacterial infections.
Study 2: Cytotoxicity in Cancer Research
In another research effort focusing on cancer therapeutics:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 294.32 ± 8.41 |
| A549 | 383.5 ± 8.99 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves introducing the trifluoroethoxy group via nucleophilic substitution or coupling reactions. For example, thiophene-2-carboxylic acid derivatives are functionalized using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Characterization relies on -/-NMR to confirm trifluoroethoxy substitution and HPLC for purity (>95%) . Melting points (e.g., 217–220°C for analogous fluorinated thiophenes) and FT-IR (C=O stretch ~1700 cm⁻¹) further validate structural integrity .
Q. What safety protocols are critical when handling fluorinated thiophene derivatives?
- Methodological Answer : Use PPE including nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin exposure. Ensure fume hood ventilation (≥0.5 m/s airflow) during synthesis. Avoid aqueous waste disposal; instead, collect organic residues in halogenated waste containers . Fluorinated compounds may release HF under thermal stress; neutralize spills with calcium carbonate .
Q. How can researchers resolve discrepancies in reported melting points for fluorinated thiophene analogs?
- Methodological Answer : Variations in melting points (e.g., 137–142°C for thiophene-2-carboxylic acid vs. 217–220°C for fluorinated derivatives) arise from purity and crystallinity differences . Use recrystallization (e.g., ethanol/water mixtures) and DSC analysis to confirm phase transitions. Cross-validate with elemental analysis (C, H, N, S) to rule out impurities .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence the electronic properties of thiophene-2-carboxylic acid in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing trifluoroethoxy group (-OCF₃) enhances electrophilicity at the thiophene ring, improving binding affinity to target enzymes (e.g., cyclooxygenase-2 in anti-inflammatory studies) . Computational modeling (DFT at B3LYP/6-311+G(d,p)) reveals reduced HOMO-LUMO gaps (~4.5 eV), favoring charge-transfer interactions . Bioactivity assays (IC₅₀ values) should compare non-fluorinated analogs to quantify this effect .
Q. What strategies optimize yield in the Ullmann coupling of 4-bromo-thiophene-2-carboxylic acid with trifluoroethanol?
- Methodological Answer : Use CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 hours. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:3). Post-reaction, purify via acid-base extraction (1M HCl to isolate carboxylic acid) followed by column chromatography (70% yield reported for analogous bromothiophenes) . LC-MS confirms product identity ([M+H]⁺ m/z calculated for C₈H₅F₃O₃S: 244.0) .
Q. How can researchers mitigate decomposition of 4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid under acidic conditions?
- Methodological Answer : The trifluoroethoxy group is susceptible to hydrolysis in strong acids (pH <2). Stabilize the compound by buffering reactions at pH 5–7 (e.g., phosphate buffer) and storing at -20°C under nitrogen. Degradation products (e.g., thiophene-2-carboxylic acid) can be quantified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Data Contradictions and Validation
- Purity vs. Bioactivity : High HPLC purity (>98%) does not guarantee biological efficacy; confirm via dose-response curves in cell assays (e.g., COX-2 inhibition) .
- Regulatory Gaps : While DNEL/PNEC data are unavailable, derive occupational exposure limits (OELs) using analog read-across (e.g., 0.1 mg/m³ for trifluoroethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
